molecular formula C6H10N4 B086763 N4,N4-dimethylpyrimidine-2,4-diamine CAS No. 1005-26-1

N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B086763
CAS No.: 1005-26-1
M. Wt: 138.17 g/mol
InChI Key: MYDKGRAWYIGOGE-UHFFFAOYSA-N
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Description

N4,N4-dimethylpyrimidine-2,4-diamine: is a chemical compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 4 and 4’ of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with methylating agents. One common method is the methylation of pyrimidine-2,4-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N4,N4-dimethylpyrimidine-2,4-dione.

    Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: N4,N4-dimethylpyrimidine-2,4-dione.

    Reduction: Various this compound derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

N4,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

    N4,N4-dimethylpyridine-2,4-diamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N4,N4-dimethylpyrimidine-2,4-dione: An oxidized form of N4,N4-dimethylpyrimidine-2,4-diamine.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

N4,N4-Dimethylpyrimidine-2,4-diamine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H10N4
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring with two methyl groups at the N4 position and two amino groups at the 2 and 4 positions, which contribute to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with DNA replication processes.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

The mechanism of action of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The compound interacts with enzymes such as dihydrofolate reductase (DHFR), leading to reduced folate metabolism.
  • Interference with DNA Synthesis : By inhibiting enzymes involved in nucleotide synthesis, it can effectively slow down or halt the proliferation of rapidly dividing cells, such as bacteria or cancer cells.

Antimicrobial Activity

A study conducted by demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate promising potential for this compound as a broad-spectrum antibiotic.

Anticancer Properties

In vitro studies reported in highlighted the anticancer potential of this compound against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the following pathways:

  • Activation of caspase-3 and caspase-9
  • Inhibition of Bcl-2 expression

The IC50 values for various cancer cell lines are summarized below:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)8.0
A549 (Lung Cancer)6.5

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N2-(4-Aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamineContains an additional phenyl groupEnhanced immune modulation properties
6-Chloro-N,N-dimethylpyrimidin-4-amineChlorine substitutionDifferent receptor interaction profiles
N4,N4-Dimethylpyrimidine-2,4-dioneOxidized formPotentially different biological implications

The unique substitution pattern of this compound enhances its biological activity compared to these related compounds.

Properties

IUPAC Name

4-N,4-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDKGRAWYIGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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